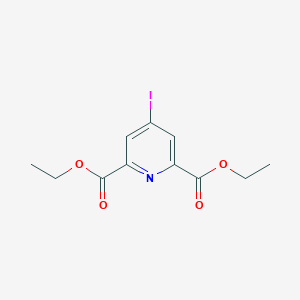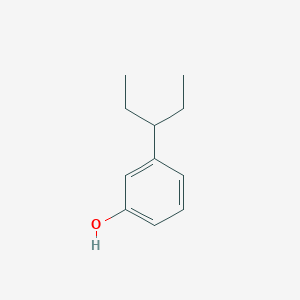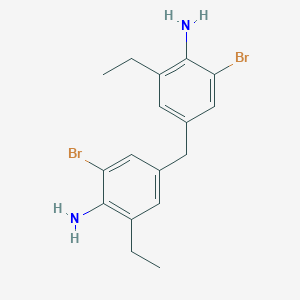
4,4'-Methylenebis(2-bromo-6-ethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a chemical compound that belongs to the family of substituted anilines. It is a widely used intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This compound is also known as 'Methylene Bis(2-ethyl-6-bromoaniline)' or 'MBBA.'
Mécanisme D'action
The mechanism of action of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is not yet fully understood. However, it is believed that this compound interacts with the target molecule through hydrogen bonding and van der Waals forces. These interactions lead to the formation of stable complexes between the compound and the target molecule, resulting in its biological activity.
Effets Biochimiques Et Physiologiques
Studies have shown that '4,4'-Methylenebis(2-bromo-6-ethylaniline)' has several biochemical and physiological effects. It has been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using '4,4'-Methylenebis(2-bromo-6-ethylaniline)' in lab experiments is its versatility. It can be used as a starting material in the synthesis of various organic compounds and as an intermediate in the synthesis of drugs. However, one of the limitations of using this compound is its toxicity. It can cause skin irritation, eye irritation, and respiratory problems if not handled properly.
Orientations Futures
There are several future directions for the research on '4,4'-Methylenebis(2-bromo-6-ethylaniline).' One of the most promising areas is the development of new drugs using this compound as an intermediate. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a versatile compound with various scientific research applications. It has shown promising results in the fields of pharmaceuticals, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' can be achieved through several methods. One of the most commonly used methods is the reaction between 2-bromo-6-ethylaniline and formaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' as a white solid.
Applications De Recherche Scientifique
'4,4'-Methylenebis(2-bromo-6-ethylaniline)' has gained significant attention in scientific research due to its versatile properties. It has been used as a starting material in the synthesis of various organic compounds, including dyes and pigments. Additionally, this compound has shown promising results in the field of pharmaceuticals, where it has been used as an intermediate in the synthesis of various drugs.
Propriétés
Numéro CAS |
114309-89-6 |
|---|---|
Nom du produit |
4,4'-Methylenebis(2-bromo-6-ethylaniline) |
Formule moléculaire |
C17H20Br2N2 |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline |
InChI |
InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3 |
Clé InChI |
CZVFHRQQSOPGSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
SMILES canonique |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Synonymes |
2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



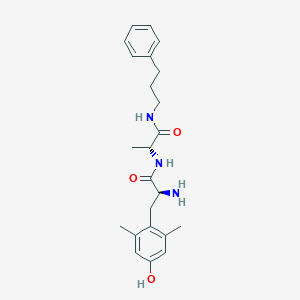
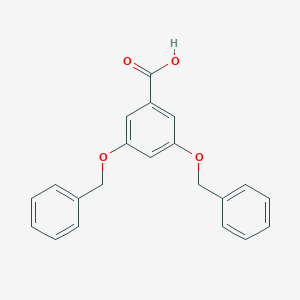
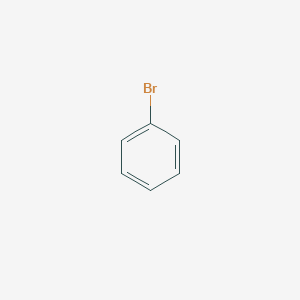
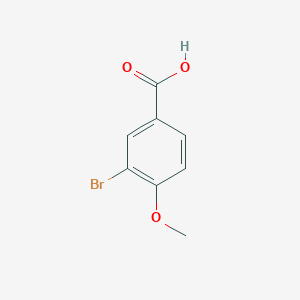
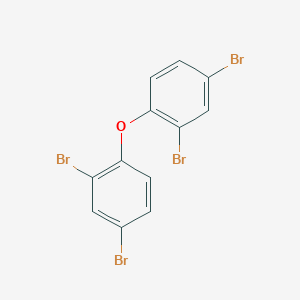
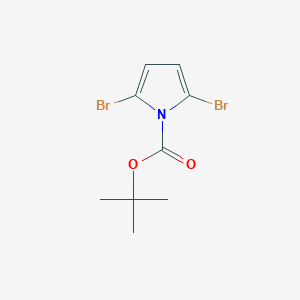
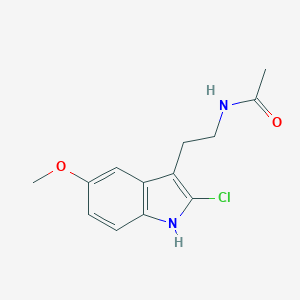
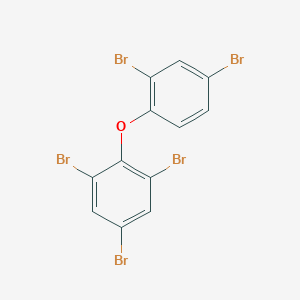
![6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol](/img/structure/B47561.png)
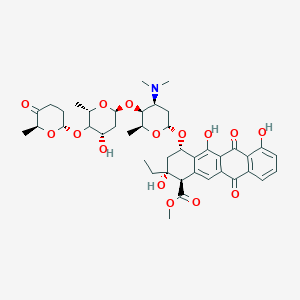
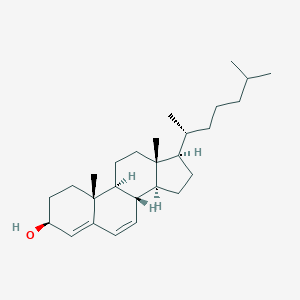
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
